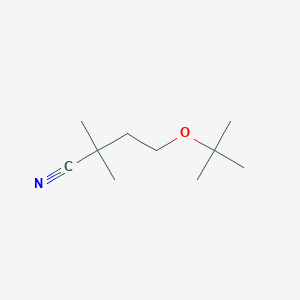
Chlorhydrate de 1-isopentylpipéridine-4-amine
Vue d'ensemble
Description
Mécanisme D'action
IPPH acts as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain by blocking the reuptake of dopamine from the synaptic cleft. This leads to increased levels of dopamine in the brain, which can improve cognitive function and reduce symptoms of ADHD and narcolepsy.
Biochemical and Physiological Effects
IPPH has been found to increase the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters play an important role in regulating mood, attention, and arousal. IPPH has also been found to increase heart rate and blood pressure, which can lead to increased alertness and energy levels.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using IPPH in lab experiments is its high potency and selectivity for dopamine reuptake inhibition. This makes it a useful tool for studying the role of dopamine in various physiological and behavioral processes. However, one of the limitations of using IPPH is that it can be difficult to obtain in large quantities, and it may not be suitable for certain types of experiments due to its potential side effects.
Orientations Futures
There are several potential future directions for research on IPPH. One area of interest is the development of new medications based on the structure of IPPH that have improved efficacy and fewer side effects. Another area of interest is the study of the long-term effects of IPPH on the brain and the potential for addiction or abuse. Finally, there is a need for more research on the use of IPPH in the treatment of other neurological disorders such as depression and anxiety.
Applications De Recherche Scientifique
Synthèse de dérivés de pipéridine bioactifs
Les dérivés de pipéridine sont essentiels en chimie médicinale en raison de leur présence dans divers produits pharmaceutiques. “Chlorhydrate de 1-isopentylpipéridine-4-amine” sert de bloc de construction pour la synthèse de dérivés de pipéridine bioactifs, utilisés dans plus de vingt classes de médicaments . Le groupe amine du composé est réactif, permettant la création de pipéridines substituées, de spiropipéridines, de pipéridines condensées et de pipéridinones par des réactions intra- et intermoléculaires .
Développement d'agents anticancéreux
Les dérivés de pipéridine présentent un potentiel significatif en tant qu'agents anticancéreux. La flexibilité structurelle du “this compound” permet la conception de molécules pouvant interagir avec diverses cibles biologiques, conduisant potentiellement au développement de nouveaux médicaments anticancéreux .
Applications antimicrobiennes et antifongiques
Les propriétés antimicrobiennes et antifongiques des dérivés de pipéridine font du “this compound” une valeur précieuse dans la recherche et le développement de nouveaux traitements pour les maladies infectieuses. Ses dérivés peuvent être adaptés pour lutter contre un large éventail de pathogènes microbiens et fongiques .
Recherche neuroprotectrice et anti-Alzheimer
La recherche sur les maladies neurodégénératives telles que la maladie d'Alzheimer bénéficie de composés comme le “this compound”. Les dérivés de pipéridine peuvent agir sur les cibles du système nerveux central, offrant des voies potentielles pour le développement de médicaments neuroprotecteurs et anti-Alzheimer .
Conception de médicaments analgésiques et anti-inflammatoires
Les effets analgésiques et anti-inflammatoires des dérivés de pipéridine sont bien documentés. “this compound” peut être utilisé pour synthétiser des composés qui modulent la douleur et les réponses inflammatoires, contribuant à la création de nouveaux analgésiques et anti-inflammatoires .
Développement de médicaments antipsychotiques
Les dérivés de pipéridine sont également étudiés pour leurs propriétés antipsychotiques. “this compound” peut conduire à la découverte de nouveaux médicaments antipsychotiques qui peuvent aider à gérer les symptômes des troubles psychiatriques .
Propriétés
IUPAC Name |
1-(3-methylbutyl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2.ClH/c1-9(2)3-6-12-7-4-10(11)5-8-12;/h9-10H,3-8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIVKURQMMCTFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1355247-69-6 | |
| Record name | 4-Piperidinamine, 1-(3-methylbutyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Chloro-6-[3-(methoxymethyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B1490586.png)







![1-[(4-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1490600.png)


